molecular formula C17H16Cl2O B1360650 2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898781-00-5

2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B1360650
CAS No.: 898781-00-5
M. Wt: 307.2 g/mol
InChI Key: HJEMZXKTLAQLQE-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O. It is characterized by the presence of two chlorine atoms and two methyl groups attached to a phenyl ring, along with a propiophenone moiety. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone
  • 2’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Uniqueness

2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure makes it valuable for targeted applications in research and industry .

Biological Activity

2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is an organic compound that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the propiophenone class and is characterized by the following structural features:

  • Molecular Formula : C17H16Cl2O
  • Molecular Weight : Approximately 319.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors for various enzymes, impacting metabolic pathways.
  • Receptor Modulation : The compound may influence receptor activity, leading to altered signal transduction processes.

Biological Activity Data

Research has indicated several biological activities associated with this compound and related compounds:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits antibacterial properties
Enzyme InhibitionInhibits specific enzyme activities

Case Studies and Research Findings

  • Anticancer Activity
    A study investigating the apoptosis-inducing effects of various propiophenone derivatives found that this compound significantly induced cell death in K562 leukemia cells. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
  • Antimicrobial Properties
    Another research focused on the synthesis of thiosemicarbazone derivatives from acetophenone analogs revealed that derivatives similar to this compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the dichloro substitution enhanced antimicrobial efficacy.
  • Enzyme Inhibition Studies
    A comparative analysis highlighted that compounds with similar structural motifs exhibited selective inhibition of cathepsin L, a cysteine protease involved in cancer metastasis. This suggests potential therapeutic applications in cancer treatment through the modulation of proteolytic pathways.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEMZXKTLAQLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644915
Record name 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-00-5
Record name 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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